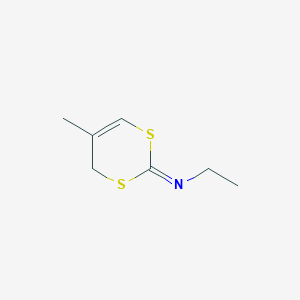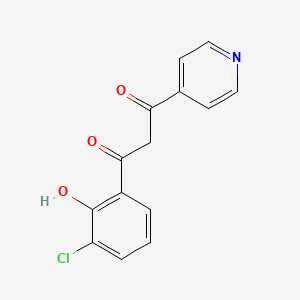
2-Methyl-1,1-bis(methylsulfanyl)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,1-bis(methylsulfanyl)butane is an organic compound with the molecular formula C7H16S2 It is characterized by the presence of two methylsulfanyl groups attached to the first carbon of a butane chain, with an additional methyl group on the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,1-bis(methylsulfanyl)butane typically involves the reaction of 2-methyl-1-butene with methylsulfanyl reagents under controlled conditions. One common method is the addition of methylsulfanyl groups to the double bond of 2-methyl-1-butene using a thiol reagent in the presence of a catalyst. The reaction is usually carried out at room temperature and may require an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and distillation to obtain the desired compound with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,1-bis(methylsulfanyl)butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler sulfides or thiols.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfides or thiols.
Substitution: Compounds with new functional groups replacing the methylsulfanyl groups.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,1-bis(methylsulfanyl)butane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1,1-bis(methylsulfanyl)butane involves its interaction with molecular targets through its methylsulfanyl groups. These groups can participate in various chemical reactions, such as oxidation and substitution, leading to the formation of new compounds. The pathways involved may include the activation of specific enzymes or receptors, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1-butanol: An alcohol with a similar carbon backbone but different functional groups.
2-Methyl-2-butene: An alkene with a similar structure but lacking the methylsulfanyl groups.
Butane-2-thiol: A thiol with a similar carbon chain but different sulfur-containing groups.
Uniqueness
2-Methyl-1,1-bis(methylsulfanyl)butane is unique due to the presence of two methylsulfanyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it valuable in specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
59021-12-4 |
|---|---|
Molekularformel |
C7H16S2 |
Molekulargewicht |
164.3 g/mol |
IUPAC-Name |
2-methyl-1,1-bis(methylsulfanyl)butane |
InChI |
InChI=1S/C7H16S2/c1-5-6(2)7(8-3)9-4/h6-7H,5H2,1-4H3 |
InChI-Schlüssel |
NLVDWWVIPYVORR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{(E)-[2,4,6-Tris(4-methoxyanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14602208.png)

![(E,E)-N,N'-(2-Methyl-1,4-phenylene)bis[1-(4-butylphenyl)methanimine]](/img/structure/B14602217.png)

![Methyl 8-{(2S,3S)-3-[6-(acetyloxy)hexyl]oxiran-2-yl}octanoate](/img/structure/B14602228.png)






